molecular formula C20H14N4 B264966 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline

Katalognummer B264966
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: SCDZWSQTKQVJKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline (PMIQ) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PMIQ has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory effects of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antimicrobial effects of this compound are thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. However, more studies are needed to determine the long-term effects of this compound on human health. This compound has been found to have a high affinity for DNA, which may contribute to its anticancer effects. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, which may affect the pharmacokinetics of co-administered drugs.

Vorteile Und Einschränkungen Für Laborexperimente

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, this compound has limited solubility in water, which may limit its use in certain experimental settings. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in drug metabolism, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, more studies are needed to determine the long-term effects of this compound on human health. Further research is also needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of this compound as a potential drug candidate requires further investigation.
Conclusion:
This compound is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. The synthesis method of this compound involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. This compound has several advantages for lab experiments, including its low toxicity profile. However, this compound has limited solubility in water, which may limit its use in certain experimental settings. Further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states.

Synthesemethoden

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods. One such method involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a Pd-catalyzed cross-coupling reaction with benzyl bromide to yield this compound.

Wissenschaftliche Forschungsanwendungen

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.

Eigenschaften

Molekularformel

C20H14N4

Molekulargewicht

310.4 g/mol

IUPAC-Name

6-(pyridin-3-ylmethyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H14N4/c1-4-10-18-15(7-1)19-20(23-17-9-3-2-8-16(17)22-19)24(18)13-14-6-5-11-21-12-14/h1-12H,13H2

InChI-Schlüssel

SCDZWSQTKQVJKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5

Kanonische SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.